![molecular formula C10H16ClNO B3340461 alpha-(alpha-Aminopropyl)benzyl alcohol hydrochloride CAS No. 6170-27-0](/img/structure/B3340461.png)
alpha-(alpha-Aminopropyl)benzyl alcohol hydrochloride
Description
Alpha-(alpha-Aminopropyl)benzyl alcohol hydrochloride, also known as Erythro-(±)-, is a chemical compound . It contains a total of 27 bonds, including 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .
Molecular Structure Analysis
The molecular structure of alpha-(alpha-Aminopropyl)benzyl alcohol hydrochloride consists of a total of 27 bonds. These include 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
The molecular formula of alpha-(alpha-Aminopropyl)benzyl alcohol hydrochloride is C10H15NO.HCl, and its molecular weight is 201.69. The compound is composed of C 59.55%, H 8.00%, N 6.94%, O 7.93%, and Cl 17.58%. It forms lustrous prisms and has a melting point of 195-196° (Abrams, Kipping); 204-205° (Rebstock et al.). It is freely soluble in water, soluble in alcohol, and slightly soluble in chloroform .properties
IUPAC Name |
(1-hydroxy-1-phenylbutan-2-yl)azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-9(11)10(12)8-6-4-3-5-7-8;/h3-7,9-10,12H,2,11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGAXGPIOLWEAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC=CC=C1)O)[NH3+].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-(alpha-Aminopropyl)benzyl alcohol hydrochloride | |
CAS RN |
6170-27-0 | |
Record name | Benzyl alcohol, alpha-(1-aminopropyl)-, hydrochloride, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006170270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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